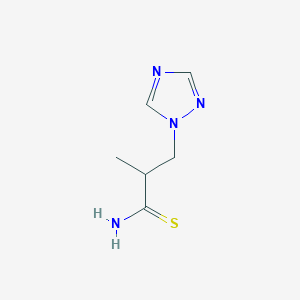
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide
Overview
Description
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds . They can form hydrogen bonds with different targets, leading to improvements in pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide or similar compounds often involves the construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide can be determined using various techniques. For example, the crystal structure of a similar compound, 1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione, was determined using X-ray diffraction studies .Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural characterization of compounds related to 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide have been a focal point in research due to their potential biological activities. For instance, novel triazole compounds containing a 2-Methylidenethiazolidine ring have been synthesized, demonstrating certain fungicidal activities. These compounds were analyzed using elemental analysis, IR, and H-1 NMR spectra, along with crystal structure determination, revealing potentially weak intermolecular interactions that stabilize the crystal structure (Liang-zhong Xu et al., 2005).
Antiviral Applications
In the context of antiviral research, particularly against COVID-19, novel thiadiazole-based molecules containing 1,2,3-triazole moieties have been synthesized and identified for their potential activity against the COVID-19 main protease through structure-guided virtual screening. This approach underscores the significance of triazole derivatives in developing antiviral agents (Huda R. M. Rashdan et al., 2021).
Catalytic Applications
Research into the catalytic properties of triazole derivatives has led to the synthesis of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands. These complexes have been explored for their catalytic oxidation of alcohols and transfer hydrogenation of ketones, demonstrating the versatility of triazole derivatives in catalysis (Fariha Saleem et al., 2013).
Coordination Polymers
The construction of coordination polymers using triazole derivatives has also been a significant area of research. A series of Cu(II) and Cd(II) coordination polymers have been constructed using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands, showcasing the structural diversity and potential applications of these materials in various fields (Yan Yang et al., 2013).
Sustainable Synthesis
Efforts towards sustainable chemistry have led to the development of an efficient and sustainable synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-yl) acetic acid under continuous-flow conditions. This methodology highlights the importance of green chemistry principles in synthesizing triazole derivatives (Simone Tortoioli et al., 2020).
Future Directions
The future directions for research on 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, further studies could investigate their potential as anticancer agents , or their potential use in the treatment of diseases such as coronavirus disease 2019 (COVID-19) .
properties
IUPAC Name |
2-methyl-3-(1,2,4-triazol-1-yl)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-5(6(7)11)2-10-4-8-3-9-10/h3-5H,2H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTZKEVDDFIVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



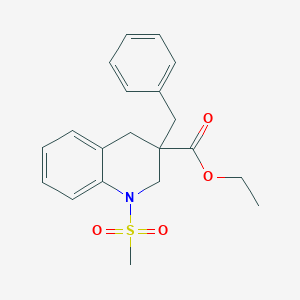
![Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419893.png)
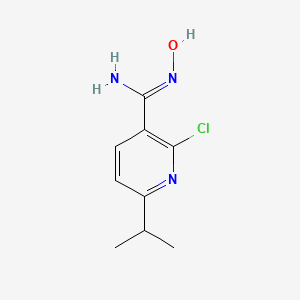
![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)

![5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1419902.png)
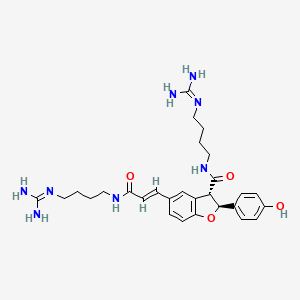
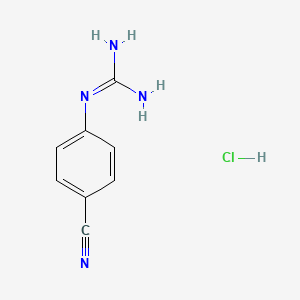
![4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1419906.png)
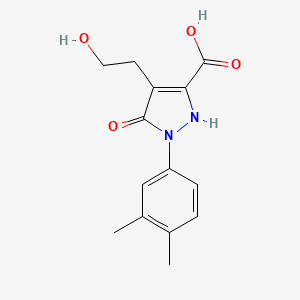
![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)
![2,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419910.png)
![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)
![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)